molecular formula C14H11NO4 B577496 3-(3-Methylphenyl)-5-nitrobenzoic acid CAS No. 1261953-03-0

3-(3-Methylphenyl)-5-nitrobenzoic acid

Cat. No.: B577496
CAS No.: 1261953-03-0
M. Wt: 257.245
InChI Key: FRYFCZOBPJEQJY-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a nitro group at the 5-position and a methylphenyl group at the 3-position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(3-Methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 3-(3-Methylphenyl)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the substituent introduced.

    Oxidation: 3-(3-Carboxyphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

3-(3-Methylphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential reactivity and stability.

    Biology: The compound and its derivatives are investigated for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-5-nitrobenzoic acid depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methylphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrobenzoic acid: Lacks the methylphenyl group, which affects its solubility and reactivity.

    3-Methylbenzoic acid: Lacks both the nitro and methylphenyl groups, making it a simpler compound with different chemical properties.

Uniqueness

3-(3-Methylphenyl)-5-nitrobenzoic acid is unique due to the presence of both the nitro and methylphenyl groups, which confer distinct chemical and physical properties. These functional groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-methylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(7-11)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYFCZOBPJEQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688614
Record name 3'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-03-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-methyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261953-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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